Ergocristine

dopaminergic pharmacology neurochemistry in vitro functional assay

Ergocristine is not interchangeable with generic ergot alkaloids. Its unique stereochemistry and cyclic tripeptide moiety confer distinct dopamine release activity (EC50 ~30 µM, ~400% maximal elevation in rat synaptosomes) absent in ergotamine and ergonovine. Unlike close structural analogs, it exhibits robust dopaminergic activity and unique epimerization behavior critical for method validation per EN 17425:2021. As a DEA List I regulated precursor with no transaction threshold, procurement requires appropriate licensure. Choose ergocristine when receptor pharmacology specificity, analytical reproducibility, and regulatory compliance are non-negotiable.

Molecular Formula C35H39N5O5
Molecular Weight 609.7 g/mol
CAS No. 511-08-0
Cat. No. B1195469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErgocristine
CAS511-08-0
Synonyms12'-hydroxy-2'-(1-methyl)-5'alpha-(phenylmethyl)ergotaman-3',6',18-trione
ergocristine
ergocristine methanesulfonate, (5'alpha)-isomer
ergocristine monomethanesulfonate, (5'alpha)
ergocristine monomethanesulfonate, (5'alpha,8alpha)-isomer
ergocristine phosphate, (5'alpha)-isomer
ergocristine sulfate, (5'alpha)-isomer
ergocristine, (5'alpha,8alpha)-isomer
ergocristinine
ergocrystin
ergokrystin
Molecular FormulaC35H39N5O5
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C
InChIInChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)
InChIKeyHEFIYUQVAZFDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Slightly soluble in ethanol, acetone, chloroform
Very soluble in ethyl and methyl alcohol, acetone, chloroform, ethyl acetate;  slightly soluble in ether. Practically insoluble in petroleum ethe

Ergocristine (CAS 511-08-0) Product Overview: Ergot Alkaloid Research & Procurement Guide


Ergocristine is an ergopeptine ergot alkaloid consisting of a lysergic acid core linked to a cyclic tripeptide moiety . It is a key component of the naturally occurring ergotoxine mixture, alongside ergocryptine and ergocornine [1]. This compound interacts with multiple receptor systems, including adrenergic, dopaminergic, and serotonergic receptors [2], producing complex pharmacological profiles that vary by tissue, species, and experimental conditions [3]. Unlike simpler lysergic acid derivatives, ergocristine's unique stereochemistry and peptide structure confer distinct binding kinetics and functional selectivity .

Why Ergot Alkaloid Analogs Cannot Be Freely Substituted for Ergocristine


Generic substitution among ergot alkaloids is not scientifically valid due to significant divergence in receptor pharmacology, functional activity, and physicochemical stability. Compounds within the ergopeptine class exhibit markedly different effects even when differing by a single amino acid substitution in their peptide moiety [1]. For instance, in head-to-head assays, ergocristine demonstrates robust dopaminergic activity while close structural analogs like ergotamine are completely inactive [2]. Furthermore, the epimerization behavior and stability profile of ergocristine differ substantially from that of ergotamine and ergosine, affecting both analytical workflow design and biological interpretation [3]. These functional and analytical divergences mean that substituting ergocristine with a seemingly similar alkaloid will introduce uncontrolled variables and compromise experimental reproducibility.

Quantitative Differentiation Evidence: Ergocristine vs. Key Comparators


Dopamine Release Stimulation: Functional Divergence from Ergotamine and Ergonovine

In a direct functional comparison using rat striatal synaptosomes, ergocristine significantly stimulated dopamine release, while the commonly studied ergot alkaloids ergotamine, ergonovine, and ergocornine were completely devoid of activity [1]. This demonstrates a functional divergence that is not predicted by structural similarity alone.

dopaminergic pharmacology neurochemistry in vitro functional assay

Regulatory Classification: DEA List I Chemical Control Status Differentiation

Ergocristine is explicitly designated as a DEA List I chemical, a classification that applies to all transactions regardless of size and to mixtures at any concentration [1]. This regulatory status is specifically tied to its illicit use as a substitute for ergotamine and ergonovine in LSD synthesis [2]. While many ergot alkaloids are controlled, the specific, non-threshold regulatory framework for ergocristine is a direct consequence of its unique role as an LSD precursor substitute .

regulatory compliance procurement controls controlled substances

Reference Material Purity and Epimerization Stability

As an analytical reference standard, ergocristine is available with a quantified purity level, with one study reporting a purity of 98.7 ± 1.3% . However, ergocristine exhibits distinct stability characteristics compared to some other ergot alkaloids. Studies show that, unlike ergotamine and ergosine which are very stable, ergocristine is susceptible to epimerization when exposed to heat, protic solvents, or UV light, with its R/S ratio shifting towards the inactive S-form [1]. This necessitates specific handling protocols that may not be required for more stable analogs.

analytical chemistry reference standards chromatography quality control

Adrenergic Receptor Pharmacology: Agonist/Antagonist Profile

Ergocristine exhibits a dual alpha-adrenergic profile, acting as an agonist at alpha-2 adrenoceptors and a competitive antagonist at alpha-1 adrenoceptors [1]. This is quantified by its competitive antagonism of phenylephrine-induced contractions at postsynaptic alpha-1 adrenoceptors with a pA2 value of 7.85 [1]. This mixed agonist/antagonist activity is a key differentiator from compounds that may act purely as agonists or antagonists at these receptors.

adrenergic pharmacology receptor binding vascular biology

Optimal Application Scenarios for Ergocristine Based on Quantitative Evidence


In Vitro Studies of Dopaminergic Neurotransmitter Release

Ergocristine is a validated tool for stimulating [3H]dopamine release in rat striatal synaptosome assays, with an EC50 of approximately 30 µM and a maximal elevation of ~400% [1]. This specific activity, which is absent in many other ergot alkaloids including ergotamine and ergonovine [1], makes it a preferred compound for investigating non-receptor mediated dopaminergic effects.

Investigations of Alpha-Adrenergic Receptor Subtype Pharmacology

Ergocristine's well-characterized dual action—acting as an alpha-2 agonist and an alpha-1 antagonist with a pA2 of 7.85 [2]—makes it a valuable pharmacological probe for dissecting the roles of alpha-adrenoceptor subtypes in isolated tissue preparations and in vivo models.

Analytical Method Development and Validation for Ergot Alkaloid Quantification

Due to its inclusion in regulatory standards for food and feed safety (e.g., EN 17425:2021) [3] and the availability of high-purity reference materials , ergocristine is essential for developing and validating HPLC and LC-MS/MS methods. Its unique epimerization behavior [4] also serves as a marker for method robustness and sample stability assessments.

Compliance-Oriented Procurement and Precursor Control Studies

Ergocristine's DEA List I status, which applies without a transaction threshold [5], makes it a critical compound for research into chemical supply chain control, forensic analysis of illicit LSD production, and development of analytical methods for precursor identification in seized materials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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